molecular formula C21H25ClFNO3 B1665088 4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride CAS No. 21492-45-5

4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride

Cat. No. B1665088
CAS RN: 21492-45-5
M. Wt: 393.9 g/mol
InChI Key: VLXVGMDGBFTXOW-UHFFFAOYSA-N
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Description

AHR-1900 hydrochloride is a butyrophenone derivative used in the treatment of schizophrenia.

Scientific Research Applications

Agricultural Biological Activities

4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride has shown potential in agricultural applications. A study by Xin et al. (2013) reports a synthetic approach towards a similar compound, 5-fluoro-2-hydroxy butyrophenone, which exhibits potent antifungal activities against various agricultural plant fungi and herbicidal activities for specific plants. This suggests potential use in agriculture for pest and weed control (Xin, Du, Lan, & Wu, 2013).

Chemical Synthesis and Structural Analysis

The compound's structural properties and synthesis methods are explored in various studies. For example, Bonacorso et al. (2003) investigated the synthesis and crystal structure of copper(II) chloride adducts with related ligands, providing insight into its chemical properties and potential applications in materials science (Bonacorso et al., 2003).

Pharmacological Studies

Higashi et al. (2008) conducted a study on the determination of N-dealkylated metabolites of butyrophenone-type agents, highlighting the analytical methods for studying the metabolites of similar compounds. This could be significant in understanding the pharmacokinetics and metabolism of the compound (Higashi, Sakata, Nakamura, & Fujii, 2008).

Neurological Research

A study by Morikawa et al. (2020) on α-pyrrolidinononanophenone derivatives, which are structurally related to 4'-fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride, explored the neurotoxic effects of these compounds. This suggests potential relevance in neurological research and understanding the toxicological effects of similar compounds (Morikawa et al., 2020).

Biochemical Analysis Techniques

Minakata et al. (2014) developed a detection method for pyrrolidino cathinone derivatives, showcasing the analytical capabilities for similar compounds. This highlights the importance of advanced analytical techniques in detecting and studying similar chemical compounds (Minakata et al., 2014).

properties

CAS RN

21492-45-5

Product Name

4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride

Molecular Formula

C21H25ClFNO3

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C21H24FNO3.ClH/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H

InChI Key

VLXVGMDGBFTXOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-1900 hydrochloride, AHR-1900 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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